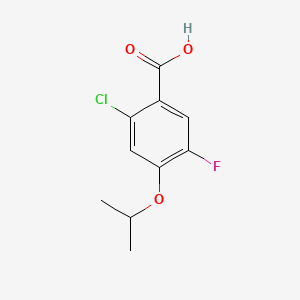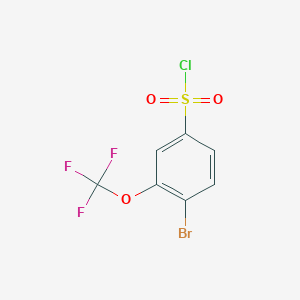![molecular formula C24H41N3O B14028989 (R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(7-benzyl-2,7-diazaspiro[34]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and methoxyethyl groups via nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, secondary amines, and substituted spirocyclic compounds.
科学的研究の応用
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of (4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bioplastics: Polymers derived from renewable resources with potential biodegradability.
Uniqueness
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
特性
分子式 |
C24H41N3O |
|---|---|
分子量 |
387.6 g/mol |
IUPAC名 |
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C24H41N3O/c1-21(2)23(11-8-13-25(3)15-16-28-4)27-19-24(20-27)12-14-26(18-24)17-22-9-6-5-7-10-22/h5-7,9-10,21,23H,8,11-20H2,1-4H3/t23-/m1/s1 |
InChIキー |
RFGIRUWIYJJQOZ-HSZRJFAPSA-N |
異性体SMILES |
CC(C)[C@@H](CCCN(C)CCOC)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 |
正規SMILES |
CC(C)C(CCCN(C)CCOC)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


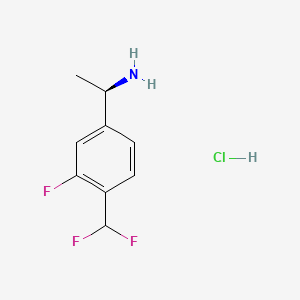
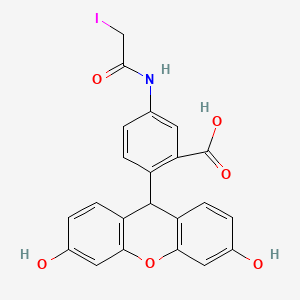
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
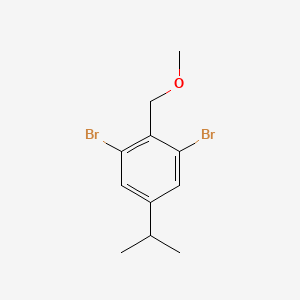
![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
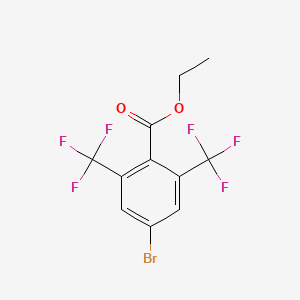
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)

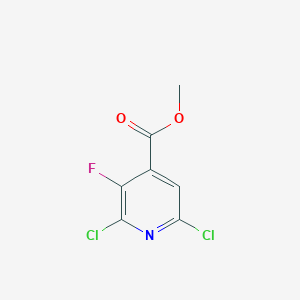
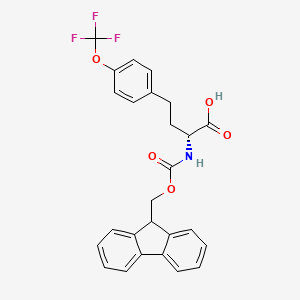
![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)
